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Compound of Interest

Compound Name:
Methyl 2,6-dichloro-4-

methylnicotinate

Cat. No.: B1394249 Get Quote

Methyl 2,6-dichloro-4-methylnicotinate is a halogenated pyridine derivative that serves as a

highly functionalized intermediate in synthetic organic chemistry. Its structure, characterized by

a pyridine core bearing two reactive chlorine atoms, a methyl group, and a methyl ester, makes

it a valuable precursor for the development of complex molecules in the pharmaceutical and

agrochemical industries.[1][2] The strategic placement of these functional groups—two

electrophilic sites for nucleophilic substitution and an ester group for further modification—

provides chemists with a versatile scaffold for molecular design.

This guide offers a comprehensive examination of Methyl 2,6-dichloro-4-methylnicotinate,

detailing its molecular structure, physicochemical properties, synthesis, and structural

elucidation by modern spectroscopic methods. It further explores the compound's chemical

reactivity and its applications as a pivotal building block, providing researchers and drug

development professionals with the foundational knowledge required for its effective utilization.

Chemical Identity and Properties
The fundamental properties of this compound are summarized below, providing essential data

for laboratory use.
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Identifier Value Source

IUPAC Name
methyl 2,6-dichloro-4-

methylpyridine-3-carboxylate
[3]

CAS Number 1013648-04-8 [3][4]

Molecular Formula C₈H₇Cl₂NO₂ [3]

Molecular Weight 220.05 g/mol [3]

Canonical SMILES
CC1=CC(=NC(=C1C(=O)OC)

Cl)Cl
[3]

Physical Form Solid (predicted)

Calculated LogP 2.48 [3]

Storage 2-8°C, under inert atmosphere [3]

Part 2: Synthesis and Manufacturing
The synthesis of Methyl 2,6-dichloro-4-methylnicotinate is most logically achieved through a

two-step process: the chlorination of a suitable precursor to form the key carboxylic acid

intermediate, followed by a classic acid-catalyzed esterification.

Synthesis of Key Intermediate: 2,6-Dichloro-4-
methylnicotinic Acid
The immediate precursor is 2,6-dichloro-4-methylnicotinic acid (CAS: 62774-90-7). While

various methods exist for the synthesis of dichloronicotinic acids, a common industrial

approach involves the chlorination of a dihydroxy-pyridine derivative using a potent chlorinating

agent like phosphorus oxychloride (POCl₃).[5] This transformation is a robust and high-yielding

method for converting hydroxyl groups on a pyridine ring to chlorine atoms.

Esterification: The Fischer-Speier Method
The final step is the conversion of the carboxylic acid to its methyl ester via Fischer

esterification. This reaction involves treating the carboxylic acid with an excess of methanol in

the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
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[6] The reaction is an equilibrium-driven process where the large excess of alcohol (methanol)

serves as both reactant and solvent, pushing the equilibrium toward the formation of the ester

product.[6]

This protocol outlines the standard procedure for the esterification of the carboxylic acid

precursor.

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,6-dichloro-

4-methylnicotinic acid (1.0 eq.).

Reagent Addition: Add an excess of anhydrous methanol (e.g., 10-20 volumes) to the flask.

While stirring, slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx.

0.1-0.2 eq.).

Heating: Heat the reaction mixture to reflux and maintain this temperature. Monitor the

reaction progress using Thin-Layer Chromatography (TLC) until the starting material is

consumed.[7]

Workup: Cool the mixture to room temperature and remove the excess methanol under

reduced pressure using a rotary evaporator.[8]

Neutralization & Extraction: Carefully neutralize the acidic residue by adding it to a cold,

saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with

a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).[8]

Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g.,

Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude

product.[5] Further purification can be achieved by column chromatography on silica gel if

necessary.[7]

Synthesis Workflow Visualization
The overall synthetic pathway is a robust and scalable route for producing the target

compound.
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Step 1: Chlorination

Step 2: Fischer Esterification

2,6-Dihydroxy-4-methylnicotinic Acid

POCl₃

2,6-Dichloro-4-methylnicotinic Acid

Methyl 2,6-dichloro-4-methylnicotinate

Methanol (MeOH)
H₂SO₄ (cat.)

Click to download full resolution via product page

Caption: Synthetic pathway for Methyl 2,6-dichloro-4-methylnicotinate.

Part 3: Structural Elucidation and Spectroscopic
Profile
The definitive confirmation of the molecular structure of Methyl 2,6-dichloro-4-
methylnicotinate is achieved through a combination of spectroscopic techniques. Each

method provides unique and complementary information about the molecule's atomic

connectivity and chemical environment.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple and

highly informative.

A singlet appearing in the aromatic region (δ 7.0-8.0 ppm) corresponds to the single

proton on the pyridine ring (H-5).

A singlet in the upfield region (δ 3.8-4.0 ppm) integrating to three protons is characteristic

of the methyl ester (-OCH₃) group.

Another singlet, typically around δ 2.4-2.6 ppm, integrating to three protons, is assigned to

the methyl group attached to the pyridine ring (-CH₃ at C-4).

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides insight into the carbon

skeleton.

The carbonyl carbon of the ester group will appear as a singlet in the downfield region (δ

160-170 ppm).

Several signals in the aromatic region (δ 120-160 ppm) will correspond to the carbons of

the pyridine ring. The carbons attached to the chlorine atoms (C-2 and C-6) will be

significantly shifted.

Two distinct signals in the upfield region will be present for the ester methyl carbon (-

OCH₃) at δ ~52 ppm and the ring methyl carbon (-CH₃) at δ ~20-25 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key

characteristic absorption bands would include:

~1730-1715 cm⁻¹: A strong, sharp absorption band corresponding to the C=O (carbonyl)

stretch of the ester functional group.
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~1600-1450 cm⁻¹: A series of absorptions due to the C=C and C=N bond stretching

vibrations within the pyridine ring.

~3000-2850 cm⁻¹: C-H stretching vibrations from the methyl groups.

~800-600 cm⁻¹: C-Cl stretching vibrations, confirming the presence of the chloro-

substituents.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition.

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding

to the mass of the molecule (m/z = 220).

Isotopic Pattern: A critical diagnostic feature will be the isotopic cluster for the molecular ion.

Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a compound with two

chlorine atoms will exhibit a characteristic pattern of peaks at M⁺, [M+2]⁺, and [M+4]⁺ with

an approximate intensity ratio of 9:6:1. This pattern is definitive proof of the presence of two

chlorine atoms.
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Technique Feature
Expected
Value/Observation

¹H NMR Aromatic Proton (H-5) δ ~7.5 ppm (s, 1H)

Ester Methyl (-OCH₃) δ ~3.9 ppm (s, 3H)

Ring Methyl (-CH₃) δ ~2.5 ppm (s, 3H)

¹³C NMR Carbonyl Carbon (C=O) δ ~165 ppm

Aromatic Carbons δ ~120-160 ppm

Ester Methyl (-OCH₃) δ ~53 ppm

Ring Methyl (-CH₃) δ ~24 ppm

IR C=O Stretch ~1725 cm⁻¹

MS (EI) [M]⁺, [M+2]⁺, [M+4]⁺
m/z 219, 221, 223 (base peak

depends on fragmentation)

Part 4: Chemical Reactivity and Synthetic Utility
The synthetic value of Methyl 2,6-dichloro-4-methylnicotinate stems from the reactivity of its

chloro-substituents.

Reactivity Profile
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C-2 and C-6 positions

of the pyridine ring are highly activated towards nucleophilic aromatic substitution. The

electron-withdrawing nature of the ring nitrogen and the ester group makes these positions

electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines,

alkoxides, thiols). This reactivity is the cornerstone of its utility as a synthetic intermediate.[1]

Ester Group Transformations: The methyl ester can undergo standard transformations such

as hydrolysis back to the carboxylic acid, or transesterification with other alcohols.

Applications in Synthesis
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This compound is not typically an end-product but rather a key intermediate. Its ability to

undergo sequential or differential SNAr reactions allows for the controlled introduction of

various functional groups, building molecular complexity. This makes it an attractive starting

material for generating libraries of compounds in drug discovery campaigns, particularly for

targets where a substituted pyridine core is desired.[1][2] Derivatives of dichloronicotinic acid

are used in the development of herbicides and pharmaceuticals.[1][9]

Reactivity Visualization
The primary sites of reactivity allow for diverse chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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